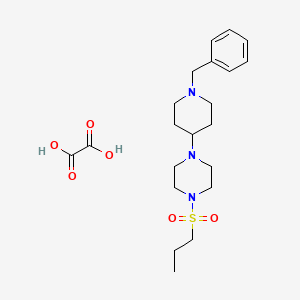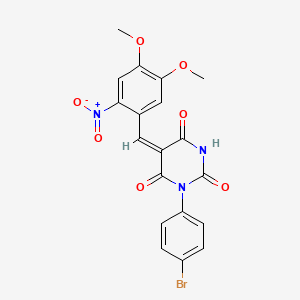
N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide, also known as FLB-752, is a small molecule that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the piperidinecarboxamide class of molecules and is known to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the alpha-2 adrenergic receptor. This receptor is involved in the regulation of pain, anxiety, and depression. By modulating the activity of this receptor, this compound may help to alleviate the symptoms associated with these conditions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to increase the release of norepinephrine and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. This reduction in HPA axis activity may contribute to this compound's anxiolytic effects.
实验室实验的优点和局限性
One of the advantages of N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide is that it exhibits a high level of selectivity for the alpha-2 adrenergic receptor. This selectivity may reduce the risk of off-target effects and increase the specificity of the compound's therapeutic effects. However, one limitation of this compound is that its synthesis method is relatively complex and low-yielding. This may make it difficult to produce large quantities of the compound for use in laboratory experiments.
未来方向
There are several future directions for the study of N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide. One potential direction is the investigation of its potential use in the treatment of other conditions, such as post-traumatic stress disorder (PTSD) and substance use disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets for the development of new therapies. Finally, the synthesis method of this compound could be optimized to increase the yield and reduce the complexity of the process.
合成方法
The synthesis of N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide involves several steps, including the condensation of 2-methoxyethylamine with 5-fluoro-2-methylbenzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to obtain the corresponding amine. The amine is then reacted with 3-piperidinecarboxylic acid anhydride to form the final product, this compound. The overall yield of this synthesis method is around 35%.
科学研究应用
N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antinociceptive, anxiolytic, and antidepressant effects in animal models. Additionally, this compound has been investigated for its potential use in the treatment of neuropathic pain, anxiety disorders, and depression.
属性
IUPAC Name |
N-[(5-fluoro-2-methylphenyl)methyl]-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-12-3-5-15(18)9-14(12)10-19-17(22)13-4-6-16(21)20(11-13)7-8-23-2/h3,5,9,13H,4,6-8,10-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSQUHJMWCQJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNC(=O)C2CCC(=O)N(C2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B6032103.png)
![N-[2-(dimethylamino)ethyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6032111.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6032117.png)
![3-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B6032121.png)

![methyl 1-{2-hydroxy-3-[4-({methyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6032128.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6032141.png)
![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6032154.png)
![2,8-dimethyl-5-(methylsulfonyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B6032168.png)

![4-{6-[4-(ethylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6032186.png)
![1-naphthaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6032199.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6032207.png)